2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide
Description
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-5-4-11-19(20)21(25)23-22-14-17-9-6-10-18(13-17)26-15-16-7-2-1-3-8-16/h1-14,24H,15H2,(H,23,25)/b22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQVVVKGPPAFHG-HYARGMPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide typically involves the condensation of 2-hydroxybenzamide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenylmethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of a benzamide derivative with a carbonyl group.
Reduction: Formation of a benzamide derivative with an amine group.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and imine groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenylmethoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Trifluoromethyl Derivatives
- Example : 2-Hydroxy-N-(3-trifluoromethyl-phenyl)-benzamide derivatives.
- Synthesis : Prepared via condensation of hydrazides with chloro-substituted benzaldehydes, yielding hydrazones. Reactions use ethyl-methylketone as solvent and K₂CO₃ as base, achieving yields of 83–96% .
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the phenylmethoxy group in the target compound.
Hydroxyalkyl Substitutions
- Example : 2-Hydroxy-N-(2-hydroxyethyl)benzamide (CID 90407).
Heteroaromatic Modifications
- Example: 2-Hydroxy-N-(5-nitro-2-thiazolyl)benzamide (TIZ). Synthesis: Involves coupling with nitro-thiazole aldehydes. Characterized by X-ray crystallography, revealing robust hydrogen-bonding networks .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The target compound’s spectral data are unavailable in the provided evidence, but analogous compounds show diagnostic peaks for NH (δ 8.1–8.9) and aromatic protons (δ 6.8–7.8).
- Higher melting points in nitro-thiazole derivatives suggest stronger crystal packing due to hydrogen bonding .
Antimicrobial Potential
- Trifluoromethyl Derivatives : Demonstrated activity against Gram-positive bacteria, attributed to the electron-withdrawing CF₃ group enhancing membrane penetration .
- 2-Hydroxy-N-(2-hydroxyethyl)benzamide: Acts as a non-nucleoside inhibitor of viral RNA polymerase, suggesting a broader antiviral scope compared to the target compound .
Anticancer Activity
- N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB): An HDAC inhibitor with IC₅₀ values of 100–200 μM against HepG2 and A549 cells. Lower toxicity (LD₅₀ = 1.29 g/kg) than SAHA, highlighting the role of hydroxamate groups in metal chelation .
- Target Compound : The phenylmethoxy group may reduce HDAC affinity compared to HPAPB but could improve blood-brain barrier penetration due to increased lipophilicity.
Biological Activity
2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide, also known as C21H18N2O3, is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure with the following characteristics:
- Molecular Formula : C21H18N2O3
- Molecular Weight : 346.38 g/mol
- IUPAC Name : this compound
The presence of the hydroxyl group and the methoxyphenyl moiety suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | |
| A549 (Lung Cancer) | 22.7 | |
| HeLa (Cervical Cancer) | 18.9 |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assays
Enzyme Inhibition
In addition to anticancer and antioxidant properties, this compound has shown promise as an inhibitor of specific enzymes, including:
- Aldose Reductase : Important in diabetic complications.
- Cholinesterase : Relevant in neurodegenerative diseases.
Table 3: Enzyme Inhibition Data
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding affinity of this compound with various biological targets. These studies indicate strong interactions with proteins involved in cancer progression and inflammation.
Case Study: Docking with Protein Kinase
In a study involving protein kinase targets, the compound demonstrated a binding affinity comparable to known inhibitors, suggesting its potential as a lead compound for drug development.
Pharmacokinetics and ADMET Properties
Understanding the pharmacokinetics of this compound is essential for its development as a therapeutic agent. Preliminary studies indicate favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, which are crucial for further clinical development.
Table 4: ADMET Properties Overview
| Property | Value |
|---|---|
| Oral Bioavailability | >70% |
| Half-life | ~5 hours |
| Toxicity Level | Low |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Schiff base formation between 2-hydroxybenzamide derivatives and an aldehyde precursor (e.g., 3-phenylmethoxybenzaldehyde). Key steps include:
- Condensation reaction : Use anhydrous ethanol or THF as a solvent under reflux (60–80°C) with catalytic acetic acid to facilitate imine bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structure of this compound be rigorously characterized?
- Techniques :
- NMR spectroscopy : 1H/13C NMR to confirm the imine (C=N) bond (δ 8.5–9.5 ppm for 1H; δ 150–160 ppm for 13C) and hydroxyl group (broad singlet at δ 10–12 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) to resolve π-π stacking and hydrogen-bonding networks .
Q. What spectroscopic methods are suitable for analyzing its stability under varying pH and temperature?
- Approach :
- UV-Vis spectroscopy : Track absorbance changes (λmax ~300–350 nm) in buffers (pH 2–12) to assess protonation/deprotonation effects.
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (typically >200°C for similar benzamides) .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., viral polymerases)?
- Protocol :
- Molecular docking : Use AutoDock Vina or Glide to model interactions with DNA polymerase III (PDB ID: 1D5U). Focus on hydrogen bonding between the hydroxyl group and Asp623, and π-stacking with Tyr671 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates robust interactions).
- Validation : Compare computational results with in vitro enzyme inhibition assays (IC50 values via fluorescence-based polymerase activity assays) .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
- Case Study : While highlights antiviral potential (measles virus inhibition), conflicting data may arise from off-target effects or assay variability.
- Resolution :
- Dose-response profiling : Test across a wide concentration range (0.1–100 μM) to identify selective vs. cytotoxic effects.
- Target validation : Use CRISPR knockouts (e.g., POLR2A gene) to confirm mechanism-specific activity .
- Meta-analysis : Cross-reference PubChem BioAssay data (AID 1259401) to identify consensus targets .
Q. What challenges arise in crystallographic refinement of this compound, particularly with twinned crystals?
- Solutions :
- Data collection : Use a high-flux synchrotron source (e.g., Diamond Light Source) to improve resolution (<1.0 Å).
- Twinning analysis : Employ the ROTAX algorithm in SHELXL to deconvolute overlapping reflections.
- Hydrogen bonding : Apply Hirshfeld surface analysis (CrystalExplorer) to map intermolecular interactions and validate packing motifs .
Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?
- Workflow :
- Descriptor selection : Calculate electronic (HOMO/LUMO, logP) and steric (molar refractivity) parameters via Gaussian 16.
- Model training : Use partial least squares (PLS) regression on a dataset of 50 analogs to correlate descriptors with IC50 values.
- Lead optimization : Prioritize derivatives with electron-withdrawing groups (e.g., -NO2 at the phenylmethoxy position) predicted to enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
